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Compound of Interest

Compound Name: Apatinib metabolite M1-1

Cat. No.: B15190955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo generation of E-3-

hydroxy-apatinib, a significant metabolite of the vascular endothelial growth factor receptor-2

(VEGFR-2) inhibitor, apatinib. This document details the metabolic pathways, enzymatic

contributors, pharmacokinetic data, and relevant experimental methodologies.

Introduction
Apatinib is an oral tyrosine kinase inhibitor that selectively targets VEGFR-2, playing a crucial

role in anti-angiogenic cancer therapy.[1] Upon administration, apatinib undergoes extensive

metabolism in the body, leading to the formation of various metabolites. Among these, E-3-

hydroxy-apatinib (also referred to as M1-1 or cis-3-hydroxy-apatinib) is a prominent circulating

metabolite with some pharmacological activity.[2][3] Understanding the in vivo generation of

this metabolite is critical for comprehending the overall pharmacokinetics, efficacy, and

potential drug-drug interactions of apatinib.

Metabolic Pathway of Apatinib to E-3-hydroxy-
apatinib
The primary route of apatinib biotransformation involves hydroxylation of the cyclopentyl ring,

leading to the formation of E-3-hydroxy-apatinib and its stereoisomer, Z-3-hydroxy-apatinib

(M1-2 or trans-3-hydroxy-apatinib).[2][3] This metabolic process is primarily catalyzed by the
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cytochrome P450 enzyme system, predominantly CYP3A4/5.[2][3] Other CYP isoforms,

including CYP2D6, CYP2C9, and CYP2E1, contribute to a lesser extent.[2][3]

Following its formation, E-3-hydroxy-apatinib can undergo further phase II metabolism,

specifically O-glucuronidation, to form the pharmacologically inactive metabolite E-3-hydroxy-

apatinib-O-glucuronide (M9-2).[2][3] This reaction is mainly catalyzed by the enzyme UGT2B7.

[2][3]
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Figure 1: Metabolic pathway of apatinib to E-3-hydroxy-apatinib.

Quantitative Pharmacokinetic Data
The in vivo exposure of E-3-hydroxy-apatinib and its glucuronidated metabolite are significant

in comparison to the parent drug, apatinib. The following table summarizes the key quantitative

parameters observed in human studies at steady-state.
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Compound
Steady-State Exposure (%
of Apatinib)

Contribution to
Pharmacological Activity
(% of Apatinib)

Apatinib 100% Major contributor

E-3-hydroxy-apatinib (M1-1) 56%[2][3] 5.42% to 19.3%[2][3]

Z-3-hydroxy-apatinib (M1-2) 22%[2][3] < 1%[2][3]

Apatinib-25-N-oxide (M1-6) 32%[2][3] < 1%[2][3]

E-3-hydroxy-apatinib-O-

glucuronide (M9-2)
125%[2][3] Inactive[2][3]

Experimental Protocols
The generation and quantification of E-3-hydroxy-apatinib in vivo are typically investigated

through pharmacokinetic studies in preclinical animal models and human clinical trials. Below

are generalized methodologies for such experiments.

In Vivo Animal Studies
A common experimental workflow for assessing the in vivo generation of E-3-hydroxy-apatinib

in an animal model, such as Sprague-Dawley rats, is outlined below.
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Figure 2: Experimental workflow for in vivo animal studies.
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Protocol Details:

Animal Model: Male and female Sprague-Dawley rats are often used.

Drug Administration: Apatinib is typically administered as a single oral dose.

Sample Collection:

Blood samples are collected serially from the tail vein at predetermined time points into

tubes containing an anticoagulant.

Urine and feces are collected over specified intervals using metabolic cages.

Sample Processing:

Blood is centrifuged to separate plasma.

Fecal samples are homogenized.

Analytes are extracted from plasma, urine, and fecal homogenates using solid-phase

extraction or liquid-liquid extraction.

Analytical Method:

Concentrations of apatinib and its metabolites, including E-3-hydroxy-apatinib, are

determined using a validated ultra-performance liquid chromatography-tandem mass

spectrometry (UPLC-MS/MS) method.[4][5]

The method should be validated for linearity, accuracy, precision, and recovery.[6][7]

Data Analysis:

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated for

the parent drug and its metabolites.

In Vitro Human Liver Microsome (HLM) Assays
To identify the specific enzymes responsible for metabolism, in vitro assays using human liver

microsomes are conducted.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/figure/Proposed-metabolic-pathways-of-apatinib-in-humans_fig2_236061631
https://d-nb.info/1354012879/34
https://pubmed.ncbi.nlm.nih.gov/32880190/
https://www.researchgate.net/publication/358849643_Analytical_Methods_for_the_Quantification_of_Ribavirin_in_Pharmaceutical_Preparations_A_Comparative_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Details:

Incubation: Apatinib is incubated with pooled human liver microsomes in the presence of a

NADPH-regenerating system.

Reaction Termination: The reaction is stopped at various time points by adding a quenching

solvent (e.g., acetonitrile).

Analysis: The formation of metabolites is monitored by LC-MS/MS.

Enzyme Inhibition Studies: To identify the specific CYP isoforms involved, selective chemical

inhibitors for different CYP enzymes are co-incubated with apatinib and HLMs. A reduction in

the formation of E-3-hydroxy-apatinib in the presence of a specific inhibitor indicates the

involvement of that enzyme.

Recombinant Enzyme Assays: To confirm the role of specific enzymes, apatinib is incubated

with recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6).

Conclusion
The in vivo generation of E-3-hydroxy-apatinib is a key metabolic pathway for apatinib,

primarily mediated by CYP3A4/5. While this metabolite contributes to the overall

pharmacological activity of the drug, its subsequent glucuronidation leads to an inactive form. A

thorough understanding of this metabolic pathway, supported by robust quantitative data and

detailed experimental protocols, is essential for the continued development and clinical

application of apatinib. The methodologies and data presented in this guide provide a

foundational resource for researchers and professionals in the field of drug metabolism and

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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